molecular formula C13H18N4O3S B2726011 1,2-Diaminopyrazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate CAS No. 55643-72-6

1,2-Diaminopyrazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate

Cat. No.: B2726011
CAS No.: 55643-72-6
M. Wt: 310.37
InChI Key: NWWJGBHZJYJWNJ-UHFFFAOYSA-N
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Description

1,2-Diaminopyrazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is a compound with the molecular formula C13H18N4O3S It is a salt formed from the combination of pyrazin-1-ium-1,2-diamine and 2,4,6-trimethylbenzenesulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazin-1-ium-1,2-diamine;2,4,6-trimethylbenzenesulfonate typically involves the reaction of pyrazin-1-ium-1,2-diamine with 2,4,6-trimethylbenzenesulfonic acid. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired salt. The reaction mixture is then purified through recrystallization or other suitable purification techniques to obtain the final product .

Industrial Production Methods

Industrial production of pyrazin-1-ium-1,2-diamine;2,4,6-trimethylbenzenesulfonate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Diaminopyrazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

1,2-Diaminopyrazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate has several applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyrazin-1-ium-1,2-diamine;2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrazin-1-ium-1,2-diamine;2,4,6-trimethylbenzenesulfonate include other pyrazine derivatives and sulfonate salts, such as:

Uniqueness

1,2-Diaminopyrazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is unique due to its specific combination of pyrazine and sulfonate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

pyrazin-1-ium-1,2-diamine;2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.C4H6N4/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;5-4-3-7-1-2-8(4)6/h4-5H,1-3H3,(H,10,11,12);1-3,5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWJGBHZJYJWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=C[N+](=C(C=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55643-72-6
Record name 1,2-diaminopyrazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate
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